molecular formula C22H23ClN2O3 B12889279 N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-2-methylbenzamide CAS No. 606103-17-7

N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-2-methylbenzamide

Cat. No.: B12889279
CAS No.: 606103-17-7
M. Wt: 398.9 g/mol
InChI Key: TZXDMLZMGPKDGN-UHFFFAOYSA-N
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Description

“N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-2-methylbenzamide” is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-2-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions can be performed on the quinoline core to introduce the 2-chloro and 6-methoxy groups.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction using appropriate reagents like carbodiimides.

    Final Coupling: The final step involves coupling the quinoline derivative with the benzamide derivative under suitable conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-2-methylbenzamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the quinoline ring can be hydrogenated.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinoline carboxylic acids, while substitution of the chloro group could yield various quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential use as a drug candidate for treating diseases, given the biological activity of quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-2-methylbenzamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of the chloro and methoxy groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many biologically active derivatives.

    Methoxyquinoline: A derivative with similar functional groups.

Uniqueness

“N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyethyl)-2-methylbenzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

606103-17-7

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)-2-methylbenzamide

InChI

InChI=1S/C22H23ClN2O3/c1-15-6-4-5-7-19(15)22(26)25(10-11-27-2)14-17-12-16-13-18(28-3)8-9-20(16)24-21(17)23/h4-9,12-13H,10-11,14H2,1-3H3

InChI Key

TZXDMLZMGPKDGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CCOC)CC2=C(N=C3C=CC(=CC3=C2)OC)Cl

Origin of Product

United States

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